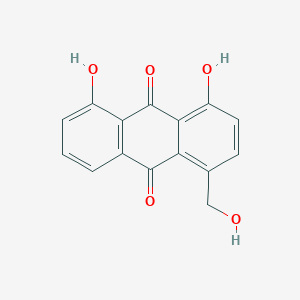
1,8-Dihydroxy-4-hydroxymethylanthraquinone
Vue d'ensemble
Description
1,8-Dihydroxy-4-hydroxymethylanthraquinone, also known as 1,8-Dihydroxy-4-hydroxymethyl anthraquinone or 4,5-Dihydroxy-1-(hydroxymethyl)-9,10-anthracenedione, is a chemical compound . It is identified by the CAS number 128341-04-8 .
Synthesis Analysis
A one-pot, green, and scalable approach has been developed to synthesize a highly water-soluble and potentially low-cost anthraquinone starting from potentially inexpensive 1,8-dihydroxyanthraquinone .Molecular Structure Analysis
The molecular formula of 1,8-Dihydroxy-4-hydroxymethylanthraquinone is C15H10O5 . It has a molecular weight of 270.23700 .Chemical Reactions Analysis
The introduction of –CH2CO2− as solubilizing groups suppressed the disproportionation reaction of reduced anthraquinone both thermodynamically and kinetically .Physical And Chemical Properties Analysis
This compound has a density of 1.592g/cm3 . It has a boiling point of 571.6ºC at 760mmHg . The flash point is 313.6ºC .Applications De Recherche Scientifique
Antioxidant and Antimicrobial Applications
1,8-Dihydroxy-4-hydroxymethylanthraquinone has been studied for its potential antioxidant properties. For instance, hydroanthraquinone derivatives isolated from marine algae-derived endophytic fungi have shown significant antioxidant activities (Li et al., 2017). Additionally, studies on Morinda angustifolia have isolated similar anthraquinone compounds with notable antimicrobial effects (Xiang et al., 2008).
Environmental Applications
Research has explored the use of 1,8-Dihydroxy anthraquinone in environmental applications, such as its biosorption properties for removing pollutants from water. A study demonstrated that Aspergillus oryzae biomass could effectively remove 1,8-Dihydroxy anthraquinone from aqueous solutions (Zhang et al., 2015).
Chemical Analysis Applications
The compound has been used as a reagent for chemical analysis, such as in the determination of boric acid in pharmaceutical grade glass (Ruggieri, 1961). Its complexation with Mg(II) ions has been studied for potential analytical applications (Ceba et al., 1982).
Photophysical Studies
1,8-Dihydroxy anthraquinone's spectral properties have been a subject of interest in quantum chemistry, providing insights into its UV spectra and potential applications in photophysical studies (Yong-chun, 2008).
Biotransformation and Fermentation Research
The biotransformation of 1,8-Dihydroxyanthraquinone into medically significant compounds like peniphenone has been explored using microbial fermentation processes, revealing potential pathways for developing new medicinal compounds (Mei et al., 2020).
Anticancer Research
Studies have synthesized derivatives of 1,8-Dihydroxy anthraquinones to evaluate their potential as anticancer agents. These include analyses of their structure, genotoxicity, and therapeutic efficacy (Au et al., 1981).
Dye and Photopolymerization Research
The compound has also been investigated for its role in the synthesis of new disperse anthraquinone dyes and its application in photopolymerization processes, indicating its versatility in industrial applications (Metwally et al., 1981).
Propriétés
IUPAC Name |
4,5-dihydroxy-1-(hydroxymethyl)anthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c16-6-7-4-5-10(18)13-11(7)14(19)8-2-1-3-9(17)12(8)15(13)20/h1-5,16-18H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLOAMJAMSFVOOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C=CC(=C3C2=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70155854 | |
| Record name | 1,8-Dihydroxy-4-hydroxymethylanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70155854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,8-Dihydroxy-4-hydroxymethylanthraquinone | |
CAS RN |
128341-04-8 | |
| Record name | 1,8-Dihydroxy-4-hydroxymethylanthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128341048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,8-Dihydroxy-4-hydroxymethylanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70155854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



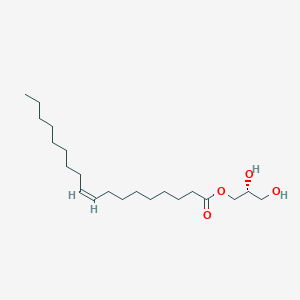
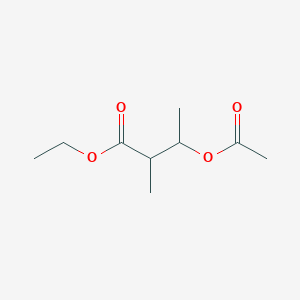
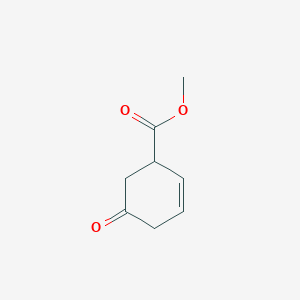
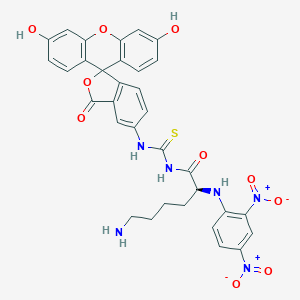
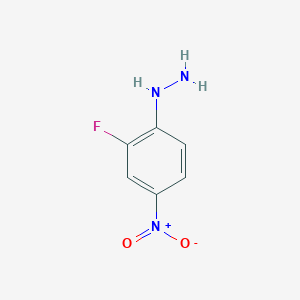
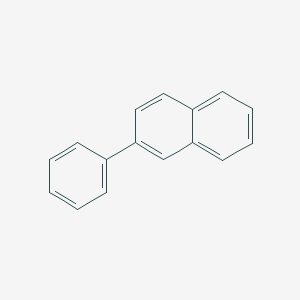
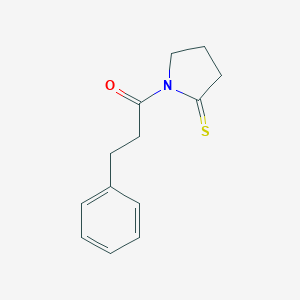
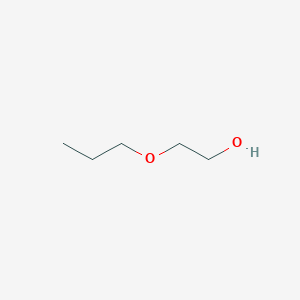
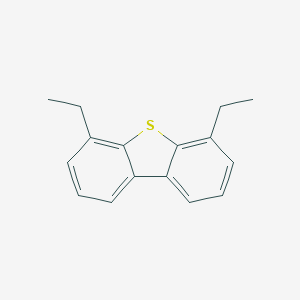
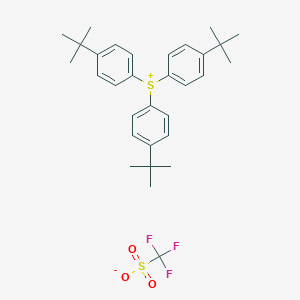
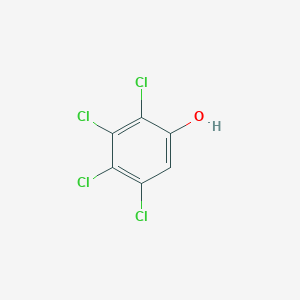
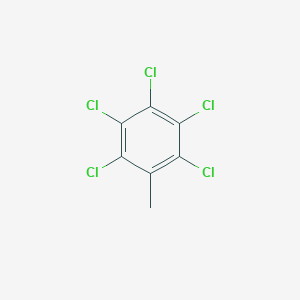
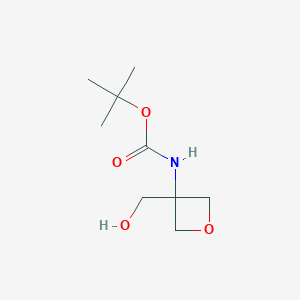
![2,3-Dihydro-1H-1,3-methanocyclopenta[b]quinoxaline](/img/structure/B165446.png)